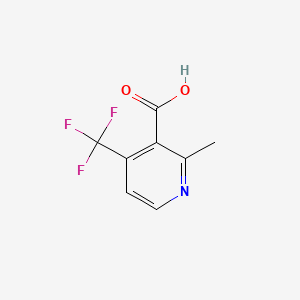

2-Methyl-4-trifluoromethyl-nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

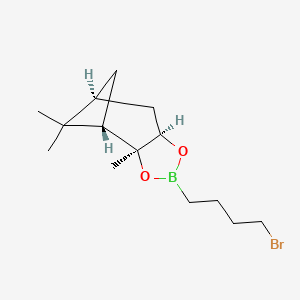

2-Methyl-4-trifluoromethyl-nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a key intermediate of flonicamid, a highly effective insecticide . It is also a metabolite of the pyridinecarboxamide insecticide flonicamid .

Synthesis Analysis

The synthesis of this compound involves the use of Methyl 2,6-dichloro-4-trifluoromethyl-nicotinate, 10% Pd/C, CH3COONa 3H2O, and ethanol . The reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis

The molecular formula of this compound is C8H6F3NO2 . The InChI code is 1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) .Physical and Chemical Properties Analysis

This compound is a light yellow solid . Its molecular weight is 205.14 .科学的研究の応用

Synthesis and Derivative Development

- Novel routes have been developed for synthesizing derivatives of 2-trifluoromethyl-nicotinic acid. These compounds are essential intermediates in manufacturing COMT inhibitors, such as 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide (Kiss, Ferreira, & Learmonth, 2008).

- A practical synthesis approach for 4-amino-2-(trifluoromethyl)-nicotinic acid has been described, demonstrating its potential for large-scale production and industrial application (Li et al., 2010).

Industrial Production and Environmental Considerations

- Ecological methods for producing nicotinic acid, a key component of vitamin PP, are being researched. These methods aim to meet green chemistry needs and minimize environmental burden, especially concerning managing by-products like nitrous oxide (Lisicki, Nowak, & Orlińska, 2022).

- The synthesis of 4-(trifluoromethyl)nicotinic acid, a crucial intermediate for flonicamid preparation, highlights the benefits of using readily available materials and achieving satisfactory yields suitable for industrial production (Li We, 2014).

Extraction and Purification Processes

- Studies on the extraction of pyridine-3-carboxylic acid (nicotinic acid) using different diluents provide insights into improving extraction efficiency and understanding the interactions in these processes (Kumar & Babu, 2009).

Catalysis and Chemical Reactions

- Fe3O4@Nico@Cu, a magnetically recyclable nanocatalyst incorporating nicotinic acid, has been developed for the hydrogenation of azo dyes, showcasing its reusability and efficiency in wastewater treatment applications (Amir, Kurtan, & Baykal, 2015).

Agricultural and Pharmaceutical Applications

- Research into nicotinic acid derivatives explores their potential as herbicides, highlighting the importance of structure-activity relationships in developing new agricultural products (Yu et al., 2021).

- The insecticidal activity of various nicotinic acid derivatives has been investigated, providing valuable insights for pest management strategies (Deshmukh, Patil, & Shripanavar, 2012).

Safety and Hazards

将来の方向性

Currently, the major use of trifluoromethylpyridine (TFMP) derivatives, which include 2-Methyl-4-trifluoromethyl-nicotinic acid, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

作用機序

Target of Action

2-Methyl-4-trifluoromethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes , which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s mode of action is primarily through its indirect effects via these coenzymes .

Biochemical Pathways

The affected biochemical pathways are those involving redox metabolism and NAD-dependent pathways . The compound, being a precursor to nicotinamide coenzymes, plays a crucial role in these pathways . The coenzymes are involved in various redox reactions, and maintaining the intracellular pool of niacin is vital for these pathways’ functioning .

Pharmacokinetics

Niacin is known to be water-soluble , which could influence its absorption and distribution. More research would be needed to provide a detailed outline of the compound’s pharmacokinetics.

Result of Action

The result of the compound’s action is the efficient functioning of the cellular metabolism. By acting as a precursor to nicotinamide coenzymes, it ensures the smooth running of redox reactions and NAD-dependent pathways . This leads to efficient cellular function and energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

特性

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDBBMRQODWXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695665 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-85-9 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pentenoicacid,2-amino-5-cyano-3-methyl-,[R-(E)]-(9CI)](/img/no-structure.png)

![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)

![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)